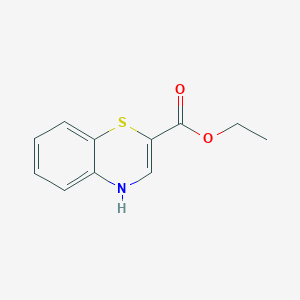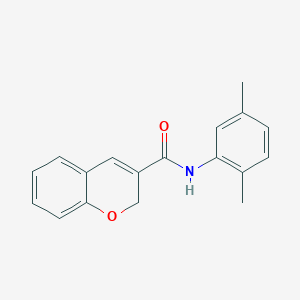![molecular formula C12H20ClN B2796341 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride CAS No. 2287344-61-8](/img/structure/B2796341.png)
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride” is a derivative of phenylethylamine, which is a basic structure found in various neurotransmitters like dopamine and adrenaline . The “2-Methylpropyl” group, also known as isobutyl, is attached to the 4th carbon of the phenyl ring. The entire molecule is then attached to an ethanamine group. The hydrochloride indicates that this compound is likely a salt form, which is common for many drugs and biologically active compounds to increase their stability and solubility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, an isobutyl group, and an ethanamine group. The exact spatial arrangement of these groups could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions, although the presence of the isobutyl and ethanamine groups could influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the conditions under which it’s stored. Typically, hydrochloride salts of amines are solid at room temperature and highly soluble in water .科学的研究の応用
Multifunctional Biocide Applications
2-(Decylthio)ethanamine hydrochloride has been identified as a new multifunctional biocide, effective against bacteria, fungi, and algae, and exhibiting biofilm and corrosion inhibition properties. These findings are based on both laboratory and field evaluations (Walter & Cooke, 1997).
Synthesis and Characterization for Antiamoebic Activity
A study on the synthesis and characterization of chalcones bearing N-substituted ethanamine showed that these compounds, when synthesized through aldol condensation reaction, exhibited antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica. Additionally, cytotoxicity evaluations were conducted on non-small cell lung cancer cell lines (Zaidi et al., 2015).
Preparation of Enriched Ethanamine Derivatives
Research on the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and derivatives demonstrated the feasibility of producing these compounds with isotopic enrichment for various applications. The study detailed the base-catalyzed rearrangement of these derivatives into corresponding compounds (Yilmaz & Shine, 1988).
Mechanochemistry of Pharmaceuticals
A study on the mechanochemistry of ibuprofen, which contains the compound 2-(4-(2-methylpropyl)phenyl)propanoic acid, explored the degradation pathways induced by mechanochemical treatment. This process led to various degradation products, with potential applications in the detoxification of expired pharmaceuticals (Andini et al., 2012).
Synthesis of Nonbenzenoid Analogs of Biogenic Amine
The synthesis of 2-(4-azulenyl)ethanamine derivatives, as nonbenzenoid analogs of biologically active amines, was conducted to explore their potential enzyme activity. The study found negligible effects on prostaglandin 15-hydroxydehydrogenase, but significant inhibition of cyclic AMP-phosphodiesterase (Kurokawa, 1983).
Enamines in Synthesis of Chromanones
Ethanamines have been used in the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, highlighting their utility in the preparation of complex organic compounds. This process involved reactions with 2-hydroxybenzaldehyde derivatives and subsequent oxidation steps (Dean, Varma, & Varma, 1983).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)9-12-5-3-11(4-6-12)7-8-13;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXBXPGOPDXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2796258.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2796261.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)



![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)

